molecular formula C12H15NO2 B14294450 N-benzyl-3-methoxybut-2-enamide CAS No. 127085-34-1

N-benzyl-3-methoxybut-2-enamide

Cat. No.: B14294450
CAS No.: 127085-34-1
M. Wt: 205.25 g/mol
InChI Key: QVWXJJIANSRTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-methoxybut-2-enamide is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of a benzyl group attached to a methoxybutenamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-methoxybut-2-enamide typically involves the reaction of benzylamine with 3-methoxybut-2-enoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-methoxybut-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-3-methoxybut-2-enamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-3-methoxybut-2-enamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the benzyl and methoxy groups play a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-methoxyacetamide
  • N-benzyl-3-methoxypropionamide
  • N-benzyl-4-methoxybutanamide

Uniqueness

N-benzyl-3-methoxybut-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxy group at the 3-position and the but-2-enamide structure differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.

Properties

CAS No.

127085-34-1

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-benzyl-3-methoxybut-2-enamide

InChI

InChI=1S/C12H15NO2/c1-10(15-2)8-12(14)13-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,13,14)

InChI Key

QVWXJJIANSRTIP-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NCC1=CC=CC=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.